molecular formula C21H30O4 B1663625 CORTODOXONE CAS No. 152-58-9

CORTODOXONE

Cat. No.: B1663625
CAS No.: 152-58-9
M. Wt: 346.5 g/mol
InChI Key: WHBHBVVOGNECLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a key compound in the steroidogenesis pathway, playing a crucial role in the production of cortisol, a vital hormone for stress response, metabolism, and immune function.

Mechanism of Action

Target of Action

Cortexolone, also known as Clascoterone, primarily targets the Androgen Receptors (ARs) . These receptors are expressed throughout the skin, including sebaceous glands, sebocytes, and dermal papilla cells . The role of ARs is crucial in the regulation of various cellular functions such as homeostasis, reproduction, development, and metabolism .

Mode of Action

Cortexolone binds to the androgen receptors with high affinity . It works by competing with androgens for binding to androgen receptors, thereby blocking the androgen receptor signaling cascades . This antagonistic action inhibits the effects of testosterone and dihydrotestosterone (DHT), which are androgens that bind to the ARs and contribute to the development of androgen-dependent conditions such as acne and alopecia .

Biochemical Pathways

The primary biochemical pathway affected by Cortexolone involves the androgen receptor signaling cascades . By blocking these cascades, Cortexolone inhibits processes that promote acne pathogenesis, such as sebaceous gland proliferation, excess sebum production, and inflammatory pathways . It also blocks the effects of testosterone and DHT, thereby regulating the synthesis of lipids incorporated into sebum and the production of cytokines found in inflammatory acne lesions .

Result of Action

The molecular and cellular effects of Cortexolone’s action primarily involve the inhibition of AR-regulated transcription and androgen-regulated lipid and inflammatory cytokine production . In vitro studies have shown that the antiandrogenic effects of Cortexolone occur in a dose-dependent manner in human primary sebocytes .

Biochemical Analysis

Biochemical Properties

Cortexolone interacts with various enzymes and proteins in the body. It is synthesized from 17α-hydroxyprogesterone by the enzyme 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . In sea lampreys, an early jawless fish species, Cortexolone binds to specific corticosteroid receptors and is involved in intestinal osmoregulation .

Cellular Effects

Cortexolone, in its derivative form Clascoterone, exerts anti-androgenic effects by working as an antagonist at androgen receptors (ARs) expressed throughout the skin, including sebaceous glands, sebocytes, and dermal papilla cells . It blocks the effects of testosterone and dihydrotestosterone (DHT), which are androgens that bind to the ARs and contribute to the development of androgen-dependent conditions such as acne and alopecia .

Molecular Mechanism

Cortexolone, as Clascoterone, binds to androgen receptors with high affinity . By competing with androgens for binding to androgen receptors, it works by blocking the androgen receptor signaling cascades that promote acne pathogenesis, such as sebaceous gland proliferation, excess sebum production, and inflammatory pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cortexolone can change over time. For instance, Clascoterone, a derivative of Cortexolone, was found to achieve pharmacokinetic steady-state by day 5 in a study . At steady-state, plasma concentrations increased 1.8 to 2.1 fold versus the first dose .

Metabolic Pathways

Cortexolone is involved in the glucocorticoid pathway, leading to cortisol . It is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase .

Transport and Distribution

Cortexolone, as Clascoterone, is 84% to 89% bound to plasma proteins in vitro, regardless of drug concentrations . This suggests that it may be transported and distributed within cells and tissues through binding to plasma proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cortexolone can be synthesized through various chemical processes. One common method involves the transformation of cortexolone into its corresponding ortho-ester by reacting it with an alkyl ester of an orthocarboxylic acid under acid catalysis. The subsequent hydrolysis in an acidic medium yields the desired 17-monoester .

Industrial Production Methods: In industrial settings, the production of cortexolone often involves microbial hydroxylations and dehydrogenations. These processes are crucial for the large-scale production of steroid hormones and their analogues .

Chemical Reactions Analysis

Types of Reactions: Cortexolone undergoes various chemical reactions, including:

    Oxidation: Conversion to cortisol through enzymatic oxidation.

    Reduction: Reduction to other steroid intermediates.

    Substitution: Formation of ester derivatives like cortexolone 17α-propionate.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cortexolone has a wide range of applications in scientific research:

Properties

IUPAC Name

17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBHBVVOGNECLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859297
Record name 17,21-Dihydroxypregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152-58-9
Record name Cortexolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CORTODOXONE
Reactant of Route 2
CORTODOXONE
Reactant of Route 3
CORTODOXONE
Reactant of Route 4
CORTODOXONE
Reactant of Route 5
CORTODOXONE
Reactant of Route 6
CORTODOXONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.